molecular formula C14H19N3O B5052089 2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole

2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole

Cat. No.: B5052089
M. Wt: 245.32 g/mol
InChI Key: BGTYMYQVKWOHCF-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under mild conditions. One common method involves reacting ortho-phenylenediamine with 3-methoxypropyl aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antiviral activity may be attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

2-(3-Methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

2-(3-methoxypropyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-18-10-4-7-16-8-9-17-13-6-3-2-5-12(13)15-14(17)11-16/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYMYQVKWOHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCN2C(=NC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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